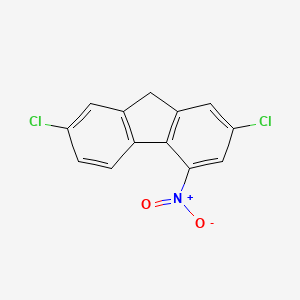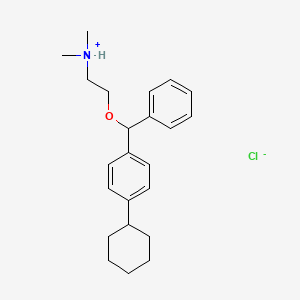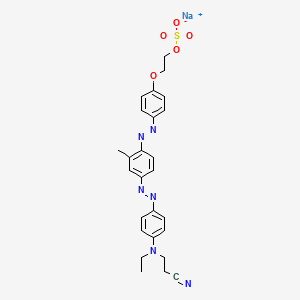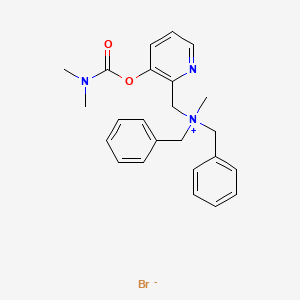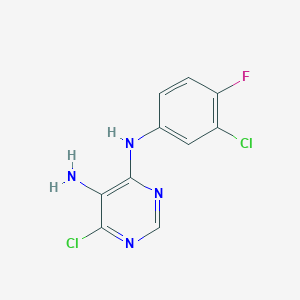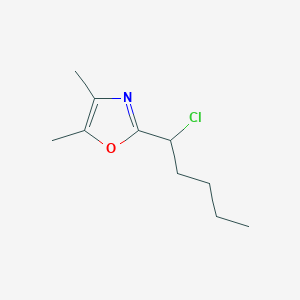
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and alkylation, to produce the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
Scientific Research Applications
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-phenylbutan-1-ol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-propanol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-ethanol
Uniqueness
Compared to similar compounds, 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is unique due to its specific structure and the presence of the diethylamino and dimethoxyphenyl groups
Properties
CAS No. |
67114-83-4 |
|---|---|
Molecular Formula |
C16H28ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
InChI Key |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


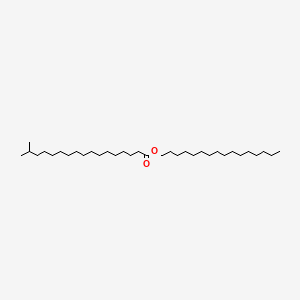
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
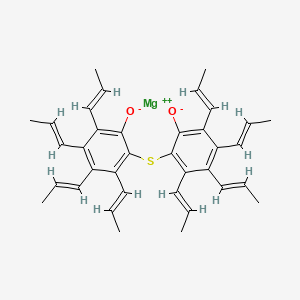
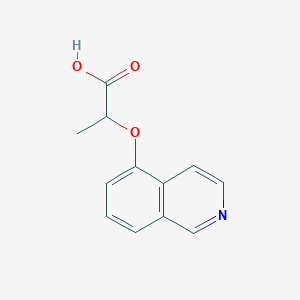
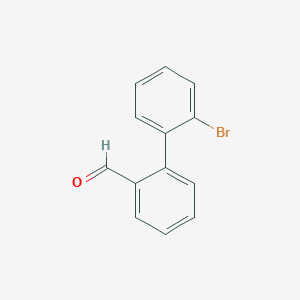
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
